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A comparative analysis of ISTH0036 versus standard-of-care anti-VEGF therapies, focusing on
the validation of its antifibrotic effects in neovascular age-related macular degeneration
(nAMD).

Neovascular age-related macular degeneration (hnAMD) is a leading cause of severe vision loss
in the elderly. The current standard of care involves intravitreal injections of anti-vascular
endothelial growth factor (anti-VEGF) agents, which are effective in reducing vascular leakage
and preserving vision. However, a significant unmet need remains in addressing the fibrotic
scarring that often develops in nAMD, leading to irreversible vision loss. ISTH0036, a novel
antisense oligonucleotide, is being investigated as a first-in-class antifibrotic agent that directly
targets the underlying fibrotic processes. This guide provides a comprehensive comparison of
ISTHO0036 with current anti-VEGF therapies, supported by experimental data.

Mechanism of Action: A New Paradigm in nAMD
Treatment

Standard anti-VEGF therapies, such as ranibizumab, aflibercept, and bevacizumab, function by
inhibiting the VEGF-A protein, a key driver of angiogenesis and vascular permeability.[1][2]
While effective in controlling the exudative aspects of NAMD, these therapies do not directly
target the fibrotic pathways that contribute to scar formation.[3]

ISTHO036 operates on a distinct and targeted mechanism. It is a locked nucleic acid-modified
antisense oligonucleotide designed to selectively bind to and promote the degradation of the
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messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-f32).[4][5][6] TGF-B2is a
key cytokine that is upregulated in nAMD and plays a pivotal role in stimulating the production
of extracellular matrix proteins, leading to the development of subretinal fibrosis.[4][7][8] By
suppressing the production of TGF-32, ISTH0036 aims to directly inhibit the fibrotic cascade, a
crucial aspect of the disease that is not addressed by current treatments.[8][9][10]

Comparative Efficacy: Antifibrotic and Visual
Outcomes

The Phase 2 BETTER trial provides the primary clinical evidence for the antifibrotic efficacy of
ISTH0036 in NAMD. The data from this trial, alongside representative data from pivotal trials of
anti-VEGF therapies, are summarized below for comparison.

Table 1: Comparison of Antifibrotic and Anatomical
Qutcomes

Standard of Care (Anti-

Outcome Measure ISTH0036 (BETTER Trial)

VEGF)
Change in Hyperreflective o 75% increase in fellow eyes

_ 70% reduction in ISTH0036- o
Material (HRM) Volume receiving standard of care[4]
) ) treated eyes[4][11]

(Fibrosis) [11]

Variable, with reductions of
Mean Change in Central Reduction from 330um to approximately 104pum to
Retinal Thickness (CRT) 290um|[9] 182um reported in various

studies[11][12]

ble 2: : ¢ Visual Acui

Standard of Care (Anti-

Outcome Measure ISTHO0036 (BETTER Trial)
VEGF)
) o Mean improvement of +3.1 to
Mean Change in Best- Stabilization of BCVA (64
] ] ) +8.4 ETDRS letters at 1 year
Corrected Visual Acuity ETDRS letters at baseline and ) )
in treatment-naive patients[4]
(BCVA) end of study)[9]

[6]
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The most striking finding from the BETTER trial is the significant reduction in HRM volume, a
key biomarker for fibrosis, in eyes treated with ISTH0036. This contrasts sharply with the
progression of fibrosis observed in the fellow eyes receiving standard anti-VEGF therapy. While
anti-VEGF agents demonstrate robust effects on reducing CRT and improving or maintaining
BCVA, their impact on the underlying fibrotic process is limited. ISTH0036's ability to stabilize
vision while actively reducing fibrotic tissue represents a significant potential advancement in
the long-term management of NnAMD.

Experimental Protocols
ISTH0036: The BETTER Trial (Phase 2)

o Study Design: An international, multicenter, open-label Phase 2 study.[9]

o Patient Population: The trial enrolled 43 patients with nAMD, including both treatment-naive
individuals and those who had been previously treated with anti-VEGF therapy but had
inactive disease.[9][11]

« Intervention: Patients received intravitreal injections of ISTH0036 every 8 weeks (Q8W).[11]
e Duration: The follow-up period for the study was 9 months.[11]

e Primary and Secondary Outcome Measures: Key endpoints included Best-Corrected Visual
Acuity (BCVA), Central Retinal Thickness (CRT), and the volume of hyperreflective material
(HRM) consistent with fibrosis, which was assessed volumetrically.[11]

Standard of Care: Representative Anti-VEGF Trials (e.g.,
MARINA, ANCHOR, VIEW 1 & 2)

o Study Design: Typically, these are multicenter, randomized, double-masked, controlled
clinical trials.

o Patient Population: Generally, these trials enroll treatment-naive patients with nAMD.

« Intervention: Patients receive intravitreal injections of anti-VEGF agents (e.g., ranibizumab,
aflibercept) at varying dosing intervals (e.g., monthly or every 8 weeks after a loading
phase).
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o Duration: Primary endpoints are often assessed at 1 and 2 years.

e Primary and Secondary Outcome Measures: The primary efficacy endpoint is typically the
mean change in BCVA from baseline. Secondary endpoints often include the proportion of
patients losing fewer than 15 letters of vision and changes in CRT.

Visualizing the Mechanism of Action

To better understand the distinct therapeutic targets of ISTH0036 and anti-VEGF agents, the
following diagrams illustrate the relevant signaling pathways.
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Caption: Mechanism of action of ISTH0036.
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Caption: TGF-p2 signaling pathway in ocular fibrosis.
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Conclusion

ISTHO036 represents a promising and novel therapeutic strategy for nAMD by directly targeting
the pro-fibrotic cytokine TGF-2. The results from the Phase 2 BETTER trial demonstrate its
potential as a first-in-class antifibrotic agent, showing a significant reduction in fibrotic tissue, a
key aspect of nAMD pathology not adequately addressed by current anti-VEGF therapies.
While anti-VEGF treatments remain the cornerstone for managing the exudative components of
NAMD and improving visual acuity, the antifibrotic effects of ISTH0036 could offer a
complementary and much-needed approach to preserving long-term vision by mitigating the
detrimental effects of subretinal fibrosis. Further investigation in larger, controlled clinical trials
is warranted to fully elucidate the long-term safety and efficacy of ISTH0036 and its role in the
future treatment landscape of NAMD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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